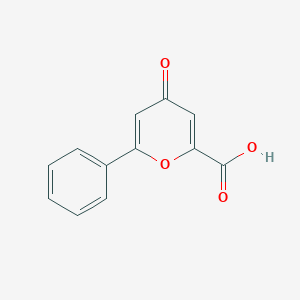

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-6-phenylpyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-9-6-10(8-4-2-1-3-5-8)16-11(7-9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLMDHRGZBRWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319009 | |

| Record name | 4H-Pyran-2-carboxylicacid, 4-oxo-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-01-8 | |

| Record name | NSC338481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-2-carboxylicacid, 4-oxo-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 6 Phenyl 4h Pyran 2 Carboxylic Acid and Its Analogues

Established Synthetic Pathways to 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid

While direct, large-scale synthesis procedures for this compound are not extensively documented in widely available literature, its synthesis can be approached through established reactions like the Claisen condensation. This method is foundational for creating the pyranone core structure.

Conventional Reaction Sequences and Optimized Conditions

The synthesis of 4H-pyran-4-one structures often involves a Claisen condensation, a carbon-carbon bond-forming reaction between an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com For the title compound, a plausible route involves the condensation of a phenyl-substituted ketone, such as acetophenone, with a dialkyl oxalate (B1200264), like diethyl oxalate.

The general mechanism proceeds in several steps:

Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of the ketone, forming a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks a carbonyl carbon of the diethyl oxalate.

Elimination & Cyclization: The resulting intermediate undergoes elimination of an alkoxide group and subsequent intramolecular cyclization to form the pyranone ring.

Hydrolysis: The ester group at the 2-position is then hydrolyzed to the carboxylic acid, typically using acidic or basic conditions.

Optimization of these conditions would involve careful selection of the base, solvent, and reaction temperature to maximize the yield of the desired β-diketone intermediate and facilitate efficient cyclization.

Efficiency and Yield Optimization Strategies

For Claisen-type condensations, driving the reaction to completion is key for high yields. libretexts.org Strategies for optimization include:

Stoichiometric Base: Using at least a full equivalent of a strong base is crucial because the final β-keto ester product is acidic and will be deprotonated by the base. This final, irreversible deprotonation step helps to drive the reaction equilibrium forward. wikipedia.orglibretexts.org

Anhydrous Conditions: Reactants and solvents must be anhydrous, as the presence of water can hydrolyze the esters and consume the base, leading to lower yields.

Choice of Reactants: Employing a non-enolizable ester as one of the components in a "crossed" Claisen condensation can prevent self-condensation side reactions and improve the yield of the desired product. masterorganicchemistry.com

Synthesis of Structurally Related 4H-Pyran-4-one-2-carboxylic Acids

The synthetic methodologies for several structurally related analogs are well-established and provide insight into the chemistry of the pyran-4-one core.

Methodologies for 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (Comanic Acid)

Comanic acid is often synthesized from malic acid. The von Pechmann synthesis is a classic method where malic acid is treated with a strong dehydrating agent, such as fuming sulfuric acid. orgsyn.orggoogle.com This process involves dehydration and condensation of two molecules of the intermediate, formylacetic acid, to form the pyrone ring. google.com

More recent approaches have focused on improving the scalability and safety of this reaction. One patented method involves heating a solution of malic acid in dichloroethane with concentrated sulfuric acid, which can produce comanic acid in yields ranging from 51% to 90%. google.com Flow chemistry systems are also being explored to address the drawbacks of traditional batch procedures. rsc.org

| Starting Material | Key Reagents | Typical Conditions | Reported Yield |

|---|---|---|---|

| Malic Acid | Fuming Sulfuric Acid, Concentrated H₂SO₄ | Heating on a water bath for ~2 hours | ~75-80 g from 200 g malic acid orgsyn.org |

| Malic Acid | Concentrated H₂SO₄, Dichloroethane | Heating to 100°C for 16 hours | 51-90% google.com |

| Malic Acid | p-Toluenesulfonic acid (PTSA) | Heating to 120°C for 16 hours | 71% google.com |

Synthetic Approaches to 4-oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid)

Chelidonic acid is famously synthesized via a Claisen condensation of acetone (B3395972) and diethyl oxalate in the presence of a strong base like sodium ethoxide. orgsyn.org The procedure, first described by Claisen, involves the formation of a disodium (B8443419) complex, which is then neutralized with a strong acid (e.g., hydrochloric acid) and refluxed to promote cyclization and form the dicarboxylic acid. orgsyn.orggoogle.com

The efficiency of this synthesis has been improved over the years. A patented process modification involves carefully controlling the rate of acetone addition to the mixture of sodium ethoxide and diethyl oxalate. This optimization minimizes unwanted side reactions and has been reported to increase the yield to as high as 95%. google.com

| Reactant 1 | Reactant 2 | Base/Solvent | Key Steps | Reported Yield |

|---|---|---|---|---|

| Acetone | Diethyl oxalate | Sodium Ethoxide / Absolute Ethanol | 1. Condensation to form sodium derivative. 2. Distillation of alcohol. 3. Neutralization with HCl. 4. Reflux for cyclization. | 76-79% orgsyn.org |

| Acetone | Diethyl oxalate | Sodium Ethoxide / Ethanol | 1. Slow, controlled addition of acetone. 2. Neutralization with acid. 3. Reflux. | Up to 95% google.com |

Preparation of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of pharmaceuticals. synthinkchemicals.comhsppharma.com An established synthesis starts from furfuryl alcohol and proceeds through a four-step sequence: rearrangement, addition, hydroxyl protection (benzylation), and oxidation. google.com

Solvent and Reagent Selection: Switching to more environmentally friendly and cost-effective solvents and reagents.

Byproduct Removal: Developing an azeotropic removal method for methanol (B129727), a byproduct that was found to stall the reaction.

Streamlined Oxidation: Devising a simplified one-pot, two-step oxidation sequence to convert the alcohol intermediate to the final carboxylic acid. This involved a TEMPO-catalyzed oxidation using sodium hypochlorite. google.comchemicalbook.com

| Process Stage | Original Process | Optimized Process | Impact |

|---|---|---|---|

| Overall Yield | 43% | 66% | Significant increase in efficiency acs.org |

| Key Challenge | Reaction stalling, impurity formation | Azeotropic removal of methanol byproduct | Improved reaction kinetics and purity acs.org |

| Oxidation Step | Multi-step process | One-pot, two-step TEMPO-catalyzed oxidation | Simplified workflow and process control acs.orgchemicalbook.com |

Novel Synthetic Strategies for Advanced Pyranone Architectures

The quest for more efficient, economical, and environmentally benign methods for constructing pyranone rings has led to the development of several innovative synthetic strategies. These modern approaches often prioritize atom economy, reduction of waste, and the use of sustainable materials.

Green chemistry principles are increasingly being integrated into the synthesis of pyranone derivatives to minimize environmental impact. nih.gov This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. semanticscholar.org

A significant advancement in this area is the utilization of water as a solvent, which is inexpensive, non-toxic, and non-flammable. nih.gov For instance, the synthesis of various 4H-pyran derivatives has been successfully achieved in aqueous media, often with the aid of catalysts that are effective in water. One such example is the use of naturally occurring sodium alginate, a biopolymer extracted from seaweed, as a green organocatalyst for the one-pot synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov This method is not only environmentally friendly but also features easy separation and reusability of the catalyst for at least two cycles with good to excellent yields. nih.gov

Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. semanticscholar.org Neodymium (III) oxide (Nd₂O₃) has been identified as a highly efficient, recyclable catalyst for the one-pot multi-component synthesis of 4H-pyran derivatives. researchgate.netmjbas.com The reaction proceeds smoothly in a mixture of water and ethanol, and the catalyst can be recovered by simple filtration and reused multiple times with minimal loss of activity. researchgate.netmjbas.com Similarly, KOH-loaded CaO has been employed as a solid base catalyst in solvent-free conditions, offering advantages like short reaction times, high yields, and easy catalyst separation. growingscience.com

The use of alternative energy sources like ultrasound has also been explored to promote the synthesis of 4H-pyrans in a more sustainable manner. Ultrasound-assisted synthesis in water has been shown to be a powerful and sustainable multicomponent approach, providing excellent yields in short reaction times with a simple operational methodology. mdpi.com

| Catalyst | Solvent/Condition | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Alginate | Water, Room Temp | Biodegradable, reusable, mild conditions | Good to Excellent | nih.gov |

| Neodymium (III) oxide (Nd₂O₃) | H₂O/C₂H₅OH | Recyclable, high efficiency, short reaction time | 82-94 | researchgate.netmjbas.com |

| KOH loaded CaO | Solvent-free, 60°C | Reusable, low cost, high yield | up to 92 | growingscience.com |

| Triethylamine (Et₃N) | Water, Ultrasound | Short reaction time, clean procedure, excellent yield | Excellent | mdpi.com |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy and efficiency in constructing complex molecules in a single step from three or more starting materials. nih.gov The synthesis of the 4H-pyran ring is particularly well-suited for MCR strategies. semanticscholar.org

The most common MCR for synthesizing 4H-pyran derivatives involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound (like ethyl acetoacetate (B1235776) or dimedone). nih.gov This reaction can be catalyzed by a wide array of catalysts, reflecting the versatility of this approach.

Various catalysts have been successfully employed, ranging from simple bases like piperidine (B6355638) to more complex systems. growingscience.comnih.gov For example, as mentioned previously, heterogeneous catalysts like Nd₂O₃ and KOH-loaded CaO have proven effective in promoting these MCRs under green conditions. researchgate.netmjbas.comgrowingscience.com The mechanism for these reactions typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent cyclization to form the pyran ring. semanticscholar.org

The choice of catalyst can significantly influence the reaction efficiency and conditions. For instance, using a natural asphalt (B605645) oxide-grafted carboxylic acid as a sustainable heterogeneous catalyst allows for the synthesis of pyrano[2,3-c]pyrazoles in water. nih.gov The scope of these MCRs is broad, accommodating a variety of substituted aldehydes and different active methylene and 1,3-dicarbonyl compounds, thus providing access to a large library of substituted 4H-pyrans. nih.gov

| Reactants | Catalyst | Solvent/Condition | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | KOH loaded CaO | Solvent-free | 2-Amino-4H-pyran derivative | growingscience.com |

| Aromatic Aldehyde, β-ketoester/β-diketone | Nd₂O₃ | H₂O/C₂H₅OH | 4H-Pyran derivative | researchgate.netmjbas.com |

| Aldehyde, Malononitrile, 1,3-dicarbonyl compound | Sodium Alginate | Water | 2-Amino-3-cyano-4H-pyran derivative | nih.gov |

| Aldehyde, Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile | Natural asphalt oxide-grafted carboxylic acid | Water | Pyrano[2,3-c]pyrazole derivative | nih.gov |

Despite the significant progress in the synthesis of 4H-pyran derivatives, the synthesis of specifically substituted 4H-pyran-4-one-2-carboxylic acids, such as this compound, presents unique challenges.

One of the primary challenges lies in achieving regioselectivity, especially when using unsymmetrical starting materials. The introduction of a carboxylic acid group at the C2 position while controlling the substitution pattern at other positions of the pyranone ring requires carefully designed synthetic routes. Traditional methods for synthesizing the parent 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) involve condensation reactions followed by extensive reflux and purification steps. wisconsin.edu A significant challenge in this area is controlling the decarboxylation process. For instance, the synthesis of pyran-4-one often proceeds through the decarboxylation of chelidonic acid, and selective mono-decarboxylation to yield a 2-carboxylic acid derivative can be difficult to achieve. wisconsin.edunih.gov

Furthermore, many of the existing methods for pyran synthesis result in 2-amino-4H-pyrans rather than the 4-oxo-pyran-2-carboxylic acid core. The direct synthesis of the latter often requires different starting materials and reaction pathways, which may be less amenable to the high-yielding, one-pot MCRs developed for other pyran derivatives. The synthesis of more complex natural products containing the pyranone core, such as (+)-Zincophorin, highlights further challenges including stereocontrol and the coupling of complex fragments. nih.gov

Future perspectives in this field are directed towards overcoming these challenges. There is a growing need for the development of novel catalytic systems that can facilitate the direct and regioselective synthesis of 4H-pyran-4-one-2-carboxylic acids with high atom economy. This includes the design of catalysts that can orchestrate cascade reactions with high control over the final substitution pattern. The exploration of biocatalytic and enzymatic approaches could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis.

Moreover, expanding the scope of MCRs to directly yield these target molecules from simple and readily available starting materials is a key area of future research. This will likely involve the discovery of new reaction pathways and the use of innovative catalysts that can promote the desired cyclization and functionalization in a single pot. The continued focus on sustainable and green methodologies will also drive the development of cleaner and more efficient synthetic routes to these valuable compounds.

Spectroscopic Characterization and Structural Elucidation of 4 Oxo 6 Phenyl 4h Pyran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Proton NMR (¹H NMR) for Structural Assignments

The ¹H NMR spectrum of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid is expected to show distinct signals corresponding to the protons of the pyran ring, the phenyl substituent, and the carboxylic acid group. The aromatic protons of the phenyl group typically appear in the downfield region, approximately between δ 7.4 and 7.8 ppm. These protons often present as multiplets due to complex spin-spin coupling.

The protons on the pyran ring are expected to resonate as doublets in the region of δ 6.5 to 7.0 ppm, characteristic of vinylic protons in an electron-deficient ring system. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, although its position can be highly dependent on the solvent and concentration.

For comparison, a related isomer, 4-phenyl-2-pyrone-6-carboxylic acid, shows two doublets for its non-aromatic protons at 6.77 ppm and 7.49 ppm, and two multiplets for the aromatic protons at 7.54 ppm (3H) and 7.75 ppm (2H). While the substitution pattern is different, these values provide a reasonable estimate for the chemical shifts in the target molecule.

Table 1: Representative ¹H NMR Data for this compound Note: Data are estimated based on typical values for similar structural motifs.

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (pyran ring) | ~6.8 | d (doublet) | ~2.5 |

| H-5 (pyran ring) | ~6.9 | d (doublet) | ~2.5 |

| Phenyl Protons (ortho, meta, para) | 7.4 - 7.8 | m (multiplet) | - |

| -COOH | >10.0 | br s (broad singlet) | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the olefinic carbons of the pyran ring, the aromatic carbons of the phenyl group, and the carboxyl carbon.

The two carbonyl carbons (C4-keto and C7-carboxyl) are the most deshielded, typically appearing in the range of δ 160-180 ppm. The olefinic carbons of the pyran ring and the aromatic carbons of the phenyl group resonate in the δ 110-165 ppm region. The specific assignments can be confirmed using advanced NMR techniques. In related pyran derivatives, the C=O group of the pyranone ring is often found around δ 175-180 ppm, while the carbons of the pyran ring appear between δ 110 and 165 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound Note: Data are estimated based on typical values for similar structural motifs.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

|---|---|

| C-2 (pyran ring) | ~155 |

| C-3 (pyran ring) | ~112 |

| C-4 (keto C=O) | ~178 |

| C-5 (pyran ring) | ~118 |

| C-6 (pyran ring) | ~162 |

| -COOH | ~165 |

| Phenyl Carbons | 125 - 135 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons on the phenyl ring and potentially a weak correlation between the H-3 and H-5 protons of the pyran ring if there is any long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is used to definitively assign which proton is attached to which carbon. For instance, the signal for the H-3 proton would show a cross-peak with the signal for the C-3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.edu This is particularly useful for identifying the connectivity between different parts of the molecule. Key HMBC correlations would include:

Correlations from the H-3 proton to the C-2, C-4, and carboxylic carbons.

Correlations from the H-5 proton to the C-4, C-6, and the ipso-carbon of the phenyl ring.

Correlations from the ortho-protons of the phenyl ring to the C-6 of the pyran ring.

These 2D NMR experiments, when used in combination, allow for a complete mapping of the molecular structure. science.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically found in the range of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibrations will result in strong, sharp absorption bands. The ketonic carbonyl at C-4 and the carboxylic acid carbonyl are expected to absorb in the region of 1650-1760 cm⁻¹. libretexts.org Specifically, the α,β-unsaturated ketone C=O stretch often appears around 1650-1680 cm⁻¹, while the carboxylic acid C=O stretch is typically seen around 1700-1725 cm⁻¹.

Other significant absorptions include C=C stretching vibrations for the pyran ring and the aromatic phenyl ring in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations between 1000-1300 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Aromatic/Vinylic | C-H stretch | 3000 - 3100 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |

| Ketone (pyranone) | C=O stretch | 1650 - 1680 (strong) |

| Aromatic/Pyran Ring | C=C stretch | 1450 - 1600 (multiple bands) |

| Carboxylic Acid/Ether | C-O stretch | 1000 - 1300 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a significant change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.

For this compound, the symmetrical vibrations of the phenyl ring, such as the ring breathing mode (around 1000 cm⁻¹), are expected to produce a strong Raman signal. The C=C double bond stretches of both the pyran and phenyl rings (1580-1650 cm⁻¹) would also be prominent. The C=O stretching vibrations are typically observable in both IR and Raman spectra, but are often weaker in Raman. Raman spectroscopy can be particularly useful for studying these compounds in aqueous media, where the broad O-H absorption in IR can obscure other important signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile biomolecules and organic compounds without causing significant fragmentation. youtube.com In ESI-MS analysis of this compound, the molecule can be ionized in either positive or negative mode.

Positive Ion Mode ([M+H]⁺): Protonation typically occurs on the carbonyl oxygen of the pyranone ring or the carboxylic acid, resulting in a pseudomolecular ion peak at m/z corresponding to the molecular weight plus the mass of a proton.

Negative Ion Mode ([M-H]⁻): Deprotonation of the acidic carboxylic acid group leads to a pseudomolecular ion peak at m/z corresponding to the molecular weight minus the mass of a proton.

Tandem mass spectrometry (MS/MS) experiments, where the pseudomolecular ion is isolated and fragmented, can provide structural insights. For substituted 4H-pyrans, a common fragmentation pattern observed is the retro-Diels-Alder reaction. nih.govresearchgate.net Another characteristic fragmentation for derivatives is the elimination of substituents to form a stable pyrylium (B1242799) cation. nih.gov For the title compound, fragmentation could involve the loss of a water molecule (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

| Ionization Mode | Expected Pseudomolecular Ion (m/z) | Potential Key Fragmentation Pathways |

| Positive (ESI+) | [M+H]⁺ | Loss of H₂O, Loss of CO₂, Retro-Diels-Alder |

| Negative (ESI-) | [M-H]⁻ | Loss of CO₂ |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the ion. The theoretical exact mass of this compound (C₁₂H₈O₄) is 216.04226 u. chemsrc.commanchesterorganics.com HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula and ruling out other potential structures with the same nominal mass. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₈O₄ |

| Theoretical Exact Mass | 216.04226 u |

| Expected HRMS Result | 216.0423 ± error (ppm) |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org This method is crucial for assessing the purity of a synthesized sample of this compound. The sample is first injected into an HPLC system, where the target compound is separated from any unreacted starting materials, byproducts, or other impurities. The eluent from the chromatography column is then directly introduced into the mass spectrometer. This allows for the identification of the main compound by its mass and provides the molecular weights of any impurities, aiding in their structural elucidation. growingscience.com The use of LC-MS is standard practice for confirming the molecular mass of newly synthesized 4H-pyran derivatives. growingscience.com

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the atomic arrangement.

For this compound, the crystal structure would reveal precise bond lengths, bond angles, and torsion angles. Based on studies of structurally similar compounds like ethyl 4H-pyran-4-one-2-carboxylate and various 4-oxo-4H-chromene derivatives, the 4H-pyran-4-one ring system is expected to be essentially planar. mdpi.comresearchgate.netnih.gov Key structural features that would be determined include:

Planarity: Confirmation of the planarity of the pyranone ring.

Dihedral Angles: The dihedral angle between the planes of the pyranone ring and the phenyl substituent at the 6-position would be determined, which is often significant. researchgate.net

Intermolecular Interactions: The analysis would elucidate the network of intermolecular forces that stabilize the crystal lattice. For this molecule, strong hydrogen bonds between the carboxylic acid groups of adjacent molecules are highly probable, potentially forming dimers or chain-like structures. nih.gov Weaker C-H···O interactions may also be present. mdpi.com

This technique provides an unambiguous determination of the molecule's conformation and packing in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π systems, as these systems have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.org

The structure of this compound contains an extended chromophore, which is the part of the molecule responsible for light absorption. This system includes the phenyl ring, the double bonds within the pyranone ring, and the carbonyl groups, all of which are in conjugation. This extensive conjugation is expected to result in strong absorption in the UV region.

The primary electronic transitions observed would be:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Given the extended conjugation, these transitions are expected to occur at longer wavelengths (typically >200 nm). shu.ac.ukpharmatutor.org

n → π* transitions: These lower-intensity absorptions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms) to a π* antibonding orbital. pharmatutor.org

The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity. shu.ac.uk Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and extent of conjugation within the molecule.

| Type of Electronic Transition | Involved Orbitals | Expected Intensity | Region |

| π → π | π bonding to π antibonding | High | UV (200-400 nm) |

| n → π | n non-bonding to π antibonding | Low | UV (near visible) |

Investigation of Biological Activities and Mechanisms of Action for 4h Pyran 4 One Carboxylic Acids

Anti-Infective Properties of Pyranone Derivatives

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Derivatives of 4H-pyran-4-one have emerged as a promising avenue of investigation in this area, exhibiting notable activity against a spectrum of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into 4H-pyran-4-one derivatives has revealed their potential as antibacterial agents. Studies on various substituted pyranone compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain amide derivatives of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. tubitak.gov.tr One such derivative, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide], displayed significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL. researchgate.net This activity was comparable to the reference drug Ceftazidime, which had a MIC of 4 μg/mL against the same strain. researchgate.net

Furthermore, spiro-4H-pyran derivatives have also been investigated for their antibacterial action. nih.gov A particular derivative incorporating both indole and cytosine moieties exhibited good antibacterial effects against clinical isolates of the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes, with MIC values of 32 and 64 μg/mL, respectively. nih.gov These findings underscore the potential of the 4H-pyran-4-one scaffold in the development of new antibacterial agents.

| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Streptococcus pyogenes (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |

|---|---|---|---|---|

| 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | 8 researchgate.net | Data not available | >128 researchgate.net | >128 researchgate.net |

| Spiro-4H-pyran derivative (with indole and cytosine) | 32 nih.gov | 64 nih.gov | Data not available | Data not available |

| Ceftazidime (Reference) | 4 researchgate.net | Data not available | Data not available | Data not available |

Antifungal Activity Assessment

In addition to their antibacterial properties, 4H-pyran-4-one derivatives have demonstrated promising antifungal activity. The aforementioned 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] was found to be particularly active against the fungal pathogen Candida krusei, exhibiting a MIC value of 4 μg/mL. researchgate.net This potency was notably superior to the reference drug Fluconazole, which showed a MIC of 64 μg/mL against the same strain. researchgate.net Other studies on schiff bases fused with 4H-pyran have also reported antifungal activity against Candida albicans. nih.gov

| Compound/Derivative | Candida albicans | Candida krusei |

|---|---|---|

| 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | 64 researchgate.net | 4 researchgate.net |

| Fluconazole (Reference) | Data not available | 64 researchgate.net |

Mechanisms of Action in Antimicrobial Contexts

The precise mechanisms through which 4H-pyran-4-one derivatives exert their antimicrobial effects are still under investigation. However, the presence of the carboxylic acid moiety provides clues to a potential mode of action. Carboxylic acids are known to inhibit microbial growth through various mechanisms, including damage to the cell membrane and a reduction of the internal pH of the microbial cell. frontiersin.org The lipophilic nature of the pyran ring may facilitate the passage of these compounds across the microbial cell membrane. Once inside, the dissociation of the carboxylic acid can lead to an accumulation of protons, thereby lowering the intracellular pH and disrupting essential metabolic processes. Furthermore, the ability of some hydroxypyrone derivatives to act as effective chelating agents for metal ions may also contribute to their antimicrobial activity, as these ions are crucial for the growth and survival of many pathogens. researchgate.net

Antineoplastic and Antiproliferative Research

The search for novel anticancer agents is a cornerstone of modern drug discovery. The 4H-pyran-4-one scaffold is present in numerous bioactive compounds that have been shown to possess anticancer properties. nih.gov Consequently, synthetic derivatives of 4H-pyran-4-one carboxylic acids are being actively explored for their potential as antineoplastic and antiproliferative agents.

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., A549, HCT-116, LS180, MCF-7, HL-60)

A number of studies have evaluated the in vitro cytotoxicity of 4H-pyran derivatives against various human cancer cell lines. For example, certain synthesized 4H-pyran derivatives have been shown to suppress the proliferation of HCT-116 human colon carcinoma cells. nih.gov In one study, two such derivatives exhibited IC50 values of 75.1 µM and 85.88 µM against this cell line. nih.gov Other research has focused on the cytotoxic effects of pyran derivatives against A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. semanticscholar.org While specific IC50 values for 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid are not available, the data from related derivatives suggest that the 4H-pyran-4-one core is a promising pharmacophore for the development of cytotoxic agents.

| Compound/Derivative | A549 (Lung) | HCT-116 (Colon) | LS180 (Colon) | MCF-7 (Breast) | HL-60 (Leukemia) |

|---|---|---|---|---|---|

| 4H-Pyran Derivative 1 | Data not available | 75.1 nih.gov | Data not available | Data not available | Data not available |

| 4H-Pyran Derivative 2 | Data not available | 85.88 nih.gov | Data not available | Data not available | Data not available |

| Arylhydrazone Pyran Derivative | Active semanticscholar.org | Data not available | Data not available | Active semanticscholar.org | Data not available |

Molecular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

Understanding the molecular mechanisms by which a compound exerts its antiproliferative effects is crucial for its development as a therapeutic agent. Research into 4H-pyran derivatives suggests that their cytotoxic activity may be mediated, at least in part, through the induction of apoptosis, or programmed cell death. Studies on HCT-116 cells have shown that certain 4H-pyran derivatives can induce apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Another potential mechanism of antiproliferative action for this class of compounds is the inhibition of cyclin-dependent kinases (CDKs). nih.gov CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The 4H-pyran motif is found in compounds that have been identified as CDK2 inhibitors, suggesting that this may be a relevant target for 4H-pyran-4-one carboxylic acids. nih.gov By arresting the cell cycle, these compounds can prevent the uncontrolled proliferation of cancer cells.

Enzyme Inhibition as an Anticancer Strategy (e.g., CDK2, Topoisomerase II, Src Kinase)

The 4H-pyran-4-one scaffold is a recognized pharmacophore in the design of anticancer agents, largely due to its ability to interact with various enzymatic targets crucial for cancer cell proliferation and survival. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Overexpression of Cyclin-Dependent Kinase 2 (CDK2) is closely linked to the oncogenesis of colorectal cancer. nih.gov The 4H-pyran structure is considered a promising lead for CDK2 inhibitors. nih.gov Studies on a series of 6-amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic acid esters have demonstrated their potential to inhibit CDK2 activity. Molecular docking simulations suggest that for effective CDK2 inhibition, a bulkier ring attached to the pyran scaffold via a flexible chain is beneficial, allowing it to penetrate the ATP binding site and establish crucial interactions. nih.gov For instance, certain 4H-pyran derivatives have been shown to strongly affect CDK2 activity in a dose-dependent manner, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

Table 1: CDK2 Inhibition by 4H-Pyran Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4d (a 4H-pyran derivative) | 0.143 |

| 4k (a 4H-pyran derivative) | 0.214 |

| BMS-265246 (Reference) | 0.036 |

Data sourced from in vitro kinase assays. nih.gov

Topoisomerase II Inhibition: Topoisomerase II (Topo II) is a critical enzyme in DNA replication and a well-established target for cancer chemotherapy. mdpi.com While numerous inhibitors like etoposide are used clinically, they are associated with significant side effects. mdpi.com The development of novel Topo II inhibitors is an active area of research. Although various heterocyclic compounds have been investigated for Topo II inhibition, specific studies detailing the direct inhibitory activity of this compound are not extensively documented in the available literature. However, the general potential of novel heterocyclic structures to serve as scaffolds for Topo II inhibitors remains an area of interest. mdpi.com

Src Kinase Inhibition: Src family kinases (SFKs) are non-receptor tyrosine kinases that play a critical role in cancer progression, making them a major therapeutic target. nih.gov Research into novel inhibitors has led to the design and synthesis of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src kinase inhibitors. These derivatives are synthesized from 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid precursors, highlighting the utility of the pyran-4-one carboxylic acid scaffold in developing targeted anticancer agents. nih.gov

Antioxidant Activities and Free Radical Scavenging Capabilities

The 4H-pyran scaffold is a component of various molecules known for their antioxidant properties. nih.gov Oxidative stress from free radicals is implicated in numerous diseases, including cancer, making antioxidant and free radical scavenging capabilities a significant area of therapeutic investigation. nih.gov

Several studies have confirmed the antioxidant potential of 4H-pyran derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. In one study, a series of 4H-pyran derivatives were tested, with compounds 4g and 4j demonstrating the most potent free radical scavenging activities, exhibiting lower IC50 values than the standard antioxidant Butylated Hydroxytoluene (BHT). nih.gov This indicates their superior efficiency in neutralizing free radicals. nih.gov The scavenging potency of these compounds is often dose-dependent. nih.gov

Table 2: DPPH Free Radical Scavenging Activity of 4H-Pyran Derivatives

| Compound | IC50 (mM) |

|---|---|

| 4g | 0.329 |

| 4j | 0.1941 |

| BHT (Reference) | 0.245 |

Data represents the half-maximal inhibitory concentration for DPPH radical scavenging. nih.gov

Enzyme Inhibition Studies (Beyond Direct Antimicrobial or Anticancer)

Matrix Metalloproteinase (MMP) Inhibition and Structure-Activity Relationships

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical in conditions like osteoarthritis and cancer metastasis. mdpi.comnih.gov The development of selective MMP inhibitors is a significant therapeutic goal. mdpi.com Carboxylic acids are a known class of zinc-binding groups (ZBGs) used in the design of MMP inhibitors. mdpi.com While many potent MMP inhibitors are based on hydroxamic acids, they often suffer from a lack of selectivity. mdpi.com Carboxylic acid-based inhibitors, however, have been developed as potent and highly selective inhibitors of specific MMPs, such as MMP-13. nih.gov For example, a series of carboxylic acid inhibitors demonstrated sub-nanomolar potency against MMP-13 with excellent selectivity over other MMPs. nih.gov The 4-oxo-4H-pyran-2-carboxylic acid structure, containing a carboxylic acid moiety, represents a potential scaffold for the design of novel MMP inhibitors, although specific studies detailing its activity are limited.

Inhibition of Glutamate Decarboxylase and Caspase-1

Glutamate Decarboxylase: This enzyme is responsible for the synthesis of the neurotransmitter GABA from glutamate. nih.gov General studies have shown that various monocarboxylic acids can act as inhibitors of glutamate decarboxylase. nih.gov However, specific research investigating the inhibitory effect of this compound on this enzyme is not prominently featured in the current scientific literature.

Caspase-1: Caspase-1 is an inflammatory protease associated with the release of cytokines and is a key component of the inflammasome. nih.gov Its inhibition can be a strategy to control inflammatory responses. nih.gov While some 4H-pyran derivatives have been found to induce apoptosis through the activation of caspase-3, a different member of the caspase family involved in programmed cell death, direct inhibition of caspase-1 by this class of compounds is not well-documented. nih.gov The mechanism of caspase-1 inhibition often involves a covalent bond formation with a cysteine residue in the active site, a mechanism targeted by various anti-inflammatory drugs. nih.govresearchgate.net

Interaction with COX-2 and Tubulin Targets

Tubulin: The protein tubulin, which polymerizes to form microtubules, is a key target for antimitotic anticancer drugs. researchgate.net A study on Biphenyl-4-Carboxylic acid, a structurally different compound, showed it imparts cellular cytotoxicity by inhibiting the polymerization of tubulin into microtubules. researchgate.net However, evidence for a direct interaction between 4H-pyran-4-one derivatives and tubulin is not established in the available literature.

HIV-1 Integrase Inhibition by 4H-Pyran-4-one Fragments and Derivatives

HIV-1 integrase (IN) is a viral enzyme essential for the replication of HIV by inserting the viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. mdpi.com A key feature of many integrase inhibitors is a metal-binding group (MBG) that can chelate the essential Mg2+ or Mn2+ ions in the enzyme's active site. mdpi.com

The 3-hydroxy-4-pyranone (HP) scaffold, a core component of many 4H-pyran-4-one derivatives, has been identified as an effective metal-binding pharmacophore for designing novel HIV-1 integrase inhibitors. mdpi.com This scaffold satisfies the key pharmacophoric feature of a metal-chelating triad. mdpi.com Derivatives such as 3-hydroxyl-pyran-4-one-2-carboxamides (HPCARs) have been rationally designed and show favorable inhibitory potencies in both enzymatic and cell-based antiviral assays, with some compounds demonstrating IC50 values in the low to sub-micromolar range. mdpi.com Specifically, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a known intermediate in the synthesis of the second-generation HIV-1 integrase inhibitor Dolutegravir, underscoring the importance of this chemical backbone in the development of potent anti-HIV agents.

Table 3: HIV-1 Integrase Inhibition by 3-Hydroxy-4-Pyranone (HP) Derivatives

| Compound | Target | IC50 (µM) | EC50 (µM) |

|---|---|---|---|

| HPb (halo-benzyl derivative) | HIV-1 IN | 0.37 | Not Reported |

| HPd (halo-benzyl derivative) | HIV-1 IN | 0.7 | Not Reported |

| HPCAR-28 | HIV-1 IN | Low nanomolar range | Not Reported |

IC50 values represent the concentration for 50% inhibition of the enzyme in vitro. EC50 represents the concentration for 50% inhibition of viral replication in cell-based assays. mdpi.com

Despite a comprehensive search of available scientific literature, no specific studies detailing the molecular recognition and binding mode elucidation for the compound This compound were identified.

Research into the biological activities and mechanisms of action for the broader class of 4H-pyran-4-one carboxylic acids is ongoing. Studies on related compounds have utilized techniques such as molecular docking and X-ray crystallography to investigate their interactions with various biological targets, including enzymes and receptors. These investigations have provided insights into the potential binding modes of this class of molecules, often highlighting the importance of the pyranone core and its substituents in forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues within the active sites of proteins.

For instance, molecular docking studies on derivatives of 4H-pyran have suggested potential inhibitory activities against enzymes like Cyclin-Dependent Kinase 2 (CDK2), where the pyran ring and its functional groups are predicted to interact with key residues in the ATP-binding pocket. Similarly, research on other pyran compounds has explored their potential as antagonists for various receptors.

However, it is crucial to note that these findings are for structurally related compounds and cannot be directly extrapolated to This compound . The specific arrangement of the phenyl group at the 6-position and the carboxylic acid at the 2-position of the pyran-4-one core will uniquely influence its electronic and steric properties, and consequently, its molecular recognition and binding affinity for any given biological target.

Without dedicated experimental or computational studies on This compound , any detailed description of its binding mode would be speculative. Further research, including molecular modeling, co-crystallization studies, and biochemical assays, is required to elucidate the precise molecular interactions and mechanisms of action for this specific compound.

Computational and Theoretical Studies on 4 Oxo 6 Phenyl 4h Pyran 2 Carboxylic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, molecular geometry, and reactivity, providing a microscopic view of the compound's characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. uni-muenchen.de It is widely used to study the electronic structure and reactivity of organic molecules, including 4H-pyran derivatives. For analogues like ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311G(d,p) basis set to investigate molecular and structural properties.

These DFT studies yield critical data on molecular geometry (bond lengths and angles), dipole moments, and molecular electrostatic potential (MEP). The MEP map is particularly valuable as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering predictions about its reactive sites. For instance, the negative potential regions, often associated with oxygen or nitrogen atoms, indicate likely sites for electrophilic attack. This information is crucial for predicting how the molecule will interact with biological targets.

| Calculated Property | Significance in Reactivity Prediction |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure (bond lengths, angles). |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic attack. |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Thermodynamic Parameters | Calculates properties like enthalpy of formation and Gibbs free energy to determine molecular stability. |

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a faster alternative to DFT for computational analysis. mpg.deuomustansiriyah.edu.iq These methods are based on Hartree-Fock theory but incorporate approximations and empirical parameters derived from experimental data to simplify calculations. uomustansiriyah.edu.iqcore.ac.uk This approach makes them particularly useful for preliminary geometry optimizations and energy calculations of large molecules or for screening large sets of compounds where DFT would be computationally prohibitive. researchgate.net

While less accurate than DFT, methods like AM1 and PM3 are effective for calculating heats of formation, molecular geometries, and dipole moments. core.ac.ukrsc.org Studies on related heterocyclic systems, such as pyrano[4,3-c]pyran-1,5-diones, have utilized AM1 and PM3 to investigate reaction mechanisms, demonstrating their utility in understanding the reactivity of the pyran scaffold. scribd.com The choice between AM1 and PM3 often depends on the specific system, as their parameterization differs; PM3 generally performs well for geometries, while AM1 is often considered reliable for a broader range of properties. scribd.com

| Method | Key Characteristics | Typical Applications |

|---|---|---|

| AM1 (Austin Model 1) | Based on NDDO theory with parameters guided by chemical intuition. scribd.com | Geometry optimization, heats of formation, reaction pathways. rsc.org |

| PM3 (Parametric Model 3) | A reparameterization of AM1 using a more automated optimization process. rsc.orgscribd.com | Often provides better geometries for compounds within its training set. scribd.com |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. ebi.ac.uk The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ebi.ac.uk

In studies of 4H-pyran analogues, the energies of the HOMO, LUMO, and the corresponding energy gap are calculated using methods like DFT. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the specific atoms that are most involved in electron donation and acceptance, providing a detailed picture of the molecule's reactive sites.

Molecular Modeling and Docking Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular modeling and docking simulations are used to predict how it will interact with biological macromolecules, such as proteins. These techniques are essential in drug discovery for identifying and optimizing potential therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This simulation helps forecast the binding affinity (often reported as a binding energy score in kcal/mol) and the specific interactions that stabilize the ligand-receptor complex.

For analogues of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid, docking studies have been crucial in elucidating their potential as enzyme inhibitors or receptor antagonists. For example, studies on dihydropyrano[4,3-b]pyran derivatives targeting cyclin-dependent kinase-2 (CDK2) have identified key binding interactions. rsc.org These include hydrophobic interactions with residues such as LEU134, ILE10, and VAL18, and hydrogen bonds with amino acids like LYS33 and ASP145. rsc.org Similarly, docking of chromone (B188151) derivatives into the Human Estrogen Receptor Alpha (HERA) protein revealed hydrogen bonding with Leu 346, Leu 384, and Gly 521, with favorable binding energies calculated to be as low as -9.6 kcal/mol. scribd.com These detailed interaction maps are invaluable for understanding the structural basis of biological activity.

| Compound Class | Protein Target | Reported Binding Affinity | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Dihydropyrano[4,3-b]pyran derivatives | CDK2 | Comparable to known inhibitors | LEU83, LYS33, ASP145 (H-bonds); LEU134, VAL18 (Hydrophobic) | rsc.org |

| N-(4-oxo-4H-chromen-7-yl) benzamides | HERA | -9.6 kcal/mol | Leu 346, Leu 384, Gly 521 (H-bonds) | scribd.com |

| 4H-Pyran derivatives | CDK2 | Not specified | Inhibition of kinase activity suggested by docking. | uomustansiriyah.edu.iq |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process utilizes docking simulations to rapidly assess thousands or even millions of compounds, prioritizing a smaller, more manageable number for further experimental testing. This approach significantly accelerates the discovery of new lead compounds.

Once a "hit" or lead compound is identified, lead optimization strategies are employed to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. researchgate.net This is an iterative process involving the design, synthesis, and testing of new analogues based on the initial structure. Computational tools play a vital role in this cycle. For example, the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221) as an antagonist of the apelin (APJ) receptor originated from a high-throughput screening campaign. Subsequent lead optimization efforts would involve developing a Structure-Activity Relationship (SAR), where computational modeling helps predict which structural modifications would enhance binding affinity and functional activity. By understanding the key interactions from docking models, medicinal chemists can rationally design analogues with improved potency and drug-like properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules and assess the stability of their interactions with biological targets. For analogues of this compound, MD simulations have been instrumental in validating docking poses, understanding the dynamics of ligand-receptor complexes, and elucidating the key interactions that confer binding stability. These simulations, often performed over nanosecond timescales, provide atomic-level insights into how these compounds behave in a dynamic physiological environment.

A study on novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors employed MD simulations to analyze the stability of the most potent compound bound to the enzyme. nih.govnih.gov The simulations revealed that the ligand formed a stable complex with the enzyme's binding site throughout the simulation run. nih.govnih.gov Key interactions, including hydrogen bonds and hydrophobic contacts with crucial amino acid residues, were maintained, providing a rationale for the compound's high inhibitory activity. nih.govnih.gov The stability of the complex is often quantified by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A low and stable RMSD value indicates a stable binding mode.

Similarly, in a study of a 4-Oxo-4H-pyran-2,6-dicarboxylic acid derivative, MD simulations were conducted for 100 nanoseconds to validate the ligand-receptor complex with a target relevant to diabetes. researchgate.net Such simulations are crucial for confirming that the interactions predicted by static docking models are maintained in a more realistic, dynamic solvated environment.

The insights from MD simulations are critical for understanding the conformational flexibility of the pyran scaffold and how different substituents influence the binding mode and stability. This information is invaluable for the rational design of more potent and selective inhibitors based on the 4-oxo-4H-pyran-2-carboxylic acid framework.

Table 1: Molecular Dynamics Simulation Parameters for Pyran Analogues

| Analogue Studied | Target Protein | Simulation Time (ns) | Key Findings |

| 2-amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | Tyrosinase | Not Specified | Formation of a stable complex; significant interactions with essential binding site residues. nih.govnih.gov |

| 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester | Not Specified | 100 | Validation of the ligand-receptor complex. researchgate.net |

In silico Structure-Activity Relationship (SAR) Derivations

In silico Structure-Activity Relationship (SAR) studies are essential for identifying the structural features of a molecule that are critical for its biological activity. These computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping, are widely applied to series of 4H-pyran derivatives to guide the synthesis of more active compounds.

Molecular docking is a primary tool for deriving SAR for 4H-pyran analogues. For instance, in the development of 4H-pyran derivatives as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2), docking studies revealed key binding interactions. mdpi.comnih.gov The analysis of the binding modes of a series of synthesized compounds allowed researchers to correlate specific substitutions with biological activity. For example, the phenyl ring of a benzyl (B1604629) moiety was shown to form lipophilic interactions with several key residues in the CDK2 active site, while amino and nitrile groups participated in crucial hydrogen bonds. mdpi.com By comparing the docking scores and interaction patterns of highly active versus less active analogues, a rational SAR can be established. mdpi.com

In another study on kojic acid fused 4H-pyran derivatives, docking was used to compare the binding of different enantiomers. nih.gov The R-enantiomer showed more critical interactions compared to the S-enantiomer, including hydrogen bonding and metal chelation, explaining its higher observed activity. nih.gov This highlights the ability of in silico methods to rationalize stereospecific activity.

Pharmacophore modeling is another powerful in silico technique that defines the essential 3D arrangement of chemical features required for biological activity. dovepress.comnih.govnih.gov A pharmacophore model for a series of active 4H-pyran derivatives would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen large compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.

Table 2: Key SAR Insights for 4H-Pyran Analogues from Docking Studies

| Analogue Series | Target Protein | Key Structural Features for Activity |

| 6-Amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic acid esters | CDK2 | Amino and nitrile groups for hydrogen bonding; Phenyl ring for lipophilic interactions. mdpi.com |

| Kojic acid fused 2-amino-3-cyano-4H-pyran derivatives | Tyrosinase | Hydroxyl group for metal chelation; Amino group for hydrogen bonding; Specific enantiomeric configuration (R-enantiomer). nih.gov |

Tautomeric Equilibria and Stability Assessment through Computational Approaches

Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence the physicochemical and biological properties of a molecule. For compounds like this compound, which contain keto-enol moieties, understanding the predominant tautomeric form is crucial. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for assessing the relative stabilities of different tautomers and predicting their equilibrium populations. jocpr.commdpi.com

While specific computational studies on the tautomeric equilibria of this compound are not prominent in the literature, research on related heterocyclic systems demonstrates the utility of these methods. For example, a study on the keto-enol tautomerism of a novel pyranoquinoline derivative investigated the equilibrium using spectroscopic methods complemented by computational analysis. researchgate.net Such studies typically involve optimizing the geometry of each possible tautomer and calculating their relative energies. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium.

The choice of computational method and the inclusion of solvent effects are critical for accurate predictions. researchgate.netorientjchem.org The polarisable continuum model (PCM) is often used to simulate the influence of a solvent, as the relative stability of tautomers can change significantly between the gas phase and a solution. researchgate.net For instance, polar solvents may preferentially stabilize a more polar tautomer through hydrogen bonding or dipole-dipole interactions.

In the context of this compound, several potential tautomers could exist, involving the enolization of the 4-oxo group and tautomerism of the carboxylic acid group. DFT calculations could elucidate the relative energies of these forms, providing insight into which tautomer is likely to be responsible for the observed biological activity and which form is important for receptor binding. This knowledge is vital for understanding its chemical reactivity and for the accurate design of pharmacophore models and docking studies. The lack of such specific studies represents a gap in the current understanding of this compound and highlights an area for future computational research.

Table 3: Computational Methods for Tautomerism Studies

| Computational Method | Basis Set | Key Application | Relevance to this compound |

| Density Functional Theory (DFT) | e.g., B3LYP/6-311++G(d,p) | Geometry optimization and energy calculation of tautomers. jocpr.comresearchgate.net | Can predict the most stable tautomeric form in different environments (gas phase, solvents). |

| Polarisable Continuum Model (PCM) | N/A | Incorporation of solvent effects into quantum mechanical calculations. researchgate.net | Essential for accurately predicting tautomeric equilibria in solution, which is more biologically relevant. |

Structure Activity Relationship Sar Studies of 4 Oxo 6 Phenyl 4h Pyran 2 Carboxylic Acid Derivatives

Systematic Exploration of Core Structural Modifications

The foundational structure of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid offers multiple sites for modification. Systematic exploration involves altering the three main components of the scaffold: the pyranone core, the C6-phenyl ring, and the C2-carboxylic acid. Synthetic strategies often employ multicomponent reactions, which allow for high diversity in the substitution patterns. mdpi.com For instance, variations of the Claisen-Schmidt condensation followed by cyclization with active methylene (B1212753) compounds can be used to introduce a wide range of substituents onto the core structure. researchgate.net

Researchers have investigated the fusion of other rings to the pyranone core, creating more complex polycyclic systems. For example, pyrano[2,3-b]pyridine derivatives have been synthesized from 2-amino-4H-pyran precursors, demonstrating how the pyran ring can serve as a template for building more elaborate heterocyclic structures. arabjchem.orgresearchgate.net Modifications also include the synthesis of furo[3,2-c]pyran-4-one systems, where a furan (B31954) ring is fused to the pyranone core, significantly altering the molecule's shape and electronic properties. nih.gov These core modifications are fundamental to understanding the spatial and electronic requirements for biological activity, providing a framework for more detailed substituent-level analysis.

Influence of Substituents on Biological Potency and Selectivity

The phenyl ring at the C6 position is a critical determinant of biological activity, largely influencing the compound's interaction with target proteins through hydrophobic and electronic effects. rsc.org Studies on analogous 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives as anti-breast cancer agents revealed that the nature and position of substituents on this phenyl ring are crucial for potency. nih.gov

For example, introducing methoxy (B1213986) groups to the phenyl ring significantly impacted cytotoxicity against the SK-BR-3 breast cancer cell line. A dimethoxy analog, with substitutions at the R2 and R4 positions, was found to be the most active among a series of 19 substituted phenyl analogs, showing approximately threefold more potency than the parent compound. nih.gov In another study on pyrone-based biofilm inhibitors, para-substituted compounds on the phenyl ring generally showed stronger activity than their meta-substituted counterparts, suggesting that the substitution pattern affects molecular interactions, possibly through electronic effects or by optimizing the fit within a binding pocket. acs.org

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Analogous Pyranone Derivatives

| Compound Type | Substitution on Phenyl Ring | Observed Activity | Reference |

|---|---|---|---|

| 6-phenyl-4H-furo[3,2-c]pyran-4-one | 2,4-dimethoxy | Most potent anti-breast cancer agent in series (ED50 0.28 μM) | nih.gov |

| α-pyrone derivative | para-substitution (general) | Stronger biofilm inhibition vs. meta-substitution | acs.org |

The carboxylic acid group at the C2 position is a key functional handle that significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. ijaem.net Its acidic nature allows it to form strong hydrogen bonds and ionic interactions with biological targets, which can be critical for anchoring the molecule in a binding site. ijaem.net However, the presence of a carboxylic acid can also limit cell membrane permeability and bioavailability.

To address these limitations and explore the SAR, the carboxylic acid is often functionalized into esters, amides, or replaced with bioisosteres. princeton.edu

Esterification: Converting the carboxylic acid to an ester, such as in 4-oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, can increase lipophilicity, potentially enhancing membrane transport. researchgate.net

Amidation: The formation of amides introduces a hydrogen bond donor and can alter the molecule's three-dimensional conformation and binding profile.

Bioisosteric Replacement: Replacing the carboxylic acid with isosteres like tetrazoles or hydroxamic acids can maintain the key acidic or hydrogen-bonding features while improving metabolic stability or cell penetration.

The choice of functionalization can fine-tune the molecule's properties. For instance, in the development of inhibitors for certain enzymes, the carboxylic acid moiety is often essential for binding to positively charged residues like arginine or lysine (B10760008) in the active site. Any modification must preserve this crucial interaction or compensate for its loss.

The 4-oxo-4H-pyranone ring itself is a versatile scaffold that can be modified to alter the compound's biological profile. nih.gov The oxygen atom in the ring and the ketone group are key hydrogen bond acceptors. Modifications can include:

Substitution on the Pyranone Ring: Adding substituents at other available positions (C3 or C5) can introduce new interaction points or create steric hindrance that enhances selectivity for a specific target. For example, introducing a benzyloxy group at the C3 position has been explored in the synthesis of HIV-1 integrase inhibitors. pharmaffiliates.com

Ring Alteration: The pyranone ring can undergo ring-opening reactions when treated with certain nucleophiles, leading to the formation of different heterocyclic systems. researchgate.net While this changes the core scaffold, it provides a pathway to novel structures derived from the original pyranone.

Bioisosteric Ring Replacement: Replacing the pyranone ring with other heterocycles like pyridinone or thiopyranone can help probe the importance of the ring oxygen and its associated electronic effects. Studies on related 4H-pyran derivatives have shown that the core heterocycle is essential for their trachea-relaxant effects, likely due to its structural similarity to 1,4-dihydropyridines, which are known calcium channel blockers. mdpi.com

Correlation between Specific Structural Features and Observed Biological Activities

A clear correlation exists between the structural features of this compound derivatives and their biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. nih.gov

For anticancer activity, SAR studies on related furo[3,2-c]pyran-4-ones demonstrated that specific substitutions on the C6-phenyl ring are key. The presence of two methoxy groups at the 2- and 4-positions of the phenyl ring led to a compound with an ED50 of 0.28 μM against the SK-BR-3 breast cancer cell line and high selectivity over other cancer cell lines. nih.gov This suggests a specific binding pocket that favorably accommodates methoxy groups at these positions.

In the context of antimicrobial activity, particularly biofilm inhibition, the electronic properties and position of substituents on the phenyl ring are critical. Para-substituted derivatives consistently outperform meta-substituted ones, and highly electronegative, small substituents like fluorine enhance activity. acs.org This indicates that the mechanism may involve interactions sensitive to the electronic distribution across the molecule and that steric bulk at certain positions is detrimental.

The carboxylic acid group is often vital for enzyme inhibition, where it can act as a key anchoring point. Its conversion to other functional groups must be carefully considered to retain this interaction. The pyranone core provides the rigid scaffold necessary to correctly orient the phenyl and carboxyl groups for optimal interaction with a biological target. mdpi.com

Development of Pharmacophore Models for Targeted Biological Action

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model for this compound derivatives would typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

A hypothetical pharmacophore model for this scaffold could be developed based on the observed SAR data:

Aromatic Ring (AR): Corresponding to the C6-phenyl group, crucial for hydrophobic or π-π stacking interactions.

Hydrogen Bond Acceptor (HBA): The ketone at the C4 position and the oxygen in the pyran ring are key HBAs.

Hydrogen Bond Donor/Acceptor (HBD/HBA): The C2-carboxylic acid provides a strong interaction point, capable of both donating and accepting hydrogen bonds or forming an ionic bond.

Hydrophobic/Substituent Features: Specific regions around the phenyl ring where substituents (like methoxy or fluoro groups) have been shown to increase potency would be marked as favorable hydrophobic or H-bonding sites.

Such models can be generated either based on a set of active ligands (ligand-based) or from the crystal structure of the target protein's binding site (structure-based). nih.gov Once validated, these pharmacophore models are invaluable for virtual screening of large compound libraries to identify novel hits with different chemical scaffolds but the same essential features, accelerating the discovery of new therapeutic agents. dovepress.com

Emerging Research Trends and Future Perspectives for 4 Oxo 6 Phenyl 4h Pyran 2 Carboxylic Acid

Integration of Advanced Synthetic Methodologies with Biological Screening

Recent years have seen a paradigm shift in the synthesis of pyranone scaffolds, moving from classical methods to more sophisticated and efficient strategies. iosrjournals.orgresearchgate.net Modern approaches like transition metal-catalyzed reactions, multicomponent cyclizations, and microwave-assisted synthesis offer rapid access to diverse pyranone derivatives. researchgate.netresearchgate.net For 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid, these advanced methodologies could be employed to create a library of analogues with varied substituents on the phenyl ring or modifications to the carboxylic acid group.

The integration of these synthetic efforts with high-throughput biological screening is a critical future direction. By generating a focused library of derivatives, researchers can systematically probe the structure-activity relationships (SAR) that govern the compound's biological effects. acs.org This synergistic approach accelerates the identification of lead compounds with enhanced potency and selectivity for specific biological targets. iosrjournals.org For instance, derivatives could be screened against panels of cancer cell lines, bacterial strains, or key enzymes implicated in disease to uncover novel therapeutic applications. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyranone Scaffolds

| Methodology | Description | Potential Advantages for Derivatizing this compound | Key References |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Reactions like Sonogashira or Stille coupling allow for the introduction of diverse aryl or alkyl groups. | Functionalization of the phenyl ring to explore electronic and steric effects on activity. | nih.gov |